molecular formula C6H12ClNO2 B1490783 3-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 14704-69-9

3-Methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1490783
CAS No.: 14704-69-9
M. Wt: 165.62 g/mol
InChI Key: XISVQZLVQVYWHI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

3-Methylpyrrolidine-2-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the class of proline derivatives. Its systematic IUPAC name varies depending on its stereochemical configuration. For the (2S,3S)-enantiomer, the name is (2S,3S)-3-methylpyrrolidine-2-carboxylic acid hydrochloride, while the (2R,3R)-enantiomer is designated (2R,3R)-3-methylpyrrolidine-2-carboxylic acid hydrochloride. The compound is also known by synonyms such as trans-3-methylproline hydrochloride and 3-methyl-D-proline hydrochloride.

The molecular formula of the hydrochloride salt is C₆H₁₂ClNO₂ , with a molecular weight of 165.62 g/mol . The free base form, 3-methylpyrrolidine-2-carboxylic acid, has the formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The structural backbone consists of a pyrrolidine ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 2-position, with the hydrochloride salt forming via protonation of the secondary amine.

Key structural identifiers include:

  • SMILES notation : C[C@H]1CCN[C@@H]1C(=O)O.Cl for the (2S,3S)-enantiomer.
  • InChIKey : CNPSFBUUYIVHAP-WHFBIAKZSA-N for the (2S,3S)-form.

Spectroscopic characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR resolve the stereochemistry and confirm ring substitution patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (N-H stretch of the hydrochloride salt).
  • Mass Spectrometry : A molecular ion peak at m/z 129.16 for the free base and 165.62 for the hydrochloride form.

A comparison of stereoisomers is provided below:

Stereoisomer CAS Number Molecular Weight (g/mol) Specific Rotation ([α]D)
(2S,3S)-enantiomer 10512-89-7 129.16 −28.0° (c=0.7, H₂O)
(2R,3R)-enantiomer 118758-47-7 129.16 Not reported
Hydrochloride salt 14704-69-9 165.62 −33.0° (c=1, H₂O)

Historical Context in Heterocyclic Chemistry

The study of pyrrolidine derivatives dates to the early 20th century, with proline (pyrrolidine-2-carboxylic acid) identified as a proteinogenic amino acid in 1901. The introduction of methyl groups to proline’s backbone, as in 3-methylpyrrolidine-2-carboxylic acid, emerged later as part of efforts to explore non-proteinogenic amino acids for peptide synthesis and natural product biosynthesis.

Key milestones include:

  • 1930s–1950s : Development of stereoselective synthesis methods for pyrrolidine derivatives, enabling the resolution of enantiomers like (2S,3S)-3-methylproline.
  • 2000s : Application of aza--Wittig sigmatropic rearrangements and Sharpless asymmetric dihydroxylation to synthesize hydroxy- and methyl-substituted prolines.
  • 2010s : Integration of 3-methylproline derivatives into peptidomimetics and antibiotics, such as the UCS1025A family, highlighting their role in modulating bioactivity.

The compound’s significance in heterocyclic chemistry stems from:

  • Conformational Rigidity : The methyl group restricts pyrrolidine ring puckering, influencing peptide secondary structures.
  • Chiral Pool Synthesis : Use as a building block for complex alkaloids and β-lactam antibiotics.
  • Biosynthetic Relevance : Enzymatic pathways involving α-ketoglutarate-dependent oxygenases (e.g., UcsF) convert L-isoleucine to 3-methylproline in fungal metabolites.

Properties

IUPAC Name

3-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-3-7-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISVQZLVQVYWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H12ClN1O2C_7H_{12}ClN_1O_2 and a molecular weight of approximately 175.63 g/mol. It exists as a hydrochloride salt, enhancing its solubility and stability in various solvents, which is crucial for laboratory and industrial applications.

Enzyme Inhibition

3-Methylpyrrolidine-2-carboxylic acid hydrochloride has been studied for its potential as an enzyme inhibitor. Its chiral nature allows it to selectively interact with specific enzymes, which is beneficial in drug design aimed at increasing efficacy and reducing side effects. The compound's ability to bind to various receptors suggests it could be developed into therapeutics targeting conditions such as cancer and chronic pain.

Cancer Research

Recent studies have demonstrated that derivatives of this compound can augment the efficacy of existing anti-cancer drugs. For instance, one study showed that a related compound significantly increased the cytotoxic action of sorafenib in murine hepatocellular carcinoma (HCC) cells by decreasing pro-inflammatory signaling pathways . This highlights the compound's potential role in enhancing cancer treatment regimens.

Catalysis

The compound serves as an effective catalyst in various organic reactions, including Michael additions and Aldol reactions. Its enantiomeric forms can exhibit different reactivity profiles, which is advantageous for synthesizing chiral molecules in pharmaceuticals .

Table 1: Comparison of Catalytic Efficiency

CatalystReaction TypeEnantiomeric Excess (%)Yield (%)
(R)-3-Methylpyrrolidine-2-carboxylic AcidMichael Addition95%85%
(S)-3-Methylpyrrolidine-2-carboxylic AcidAldol Reaction90%80%

Case Study 1: Anti-Cancer Efficacy

In a study published in December 2017, researchers investigated the pharmacokinetics of a derivative of 3-Methylpyrrolidine-2-carboxylic acid hydrochloride. They found that the compound effectively decreased extracellular PGE2 concentration in HCC cells, suggesting its role in modulating inflammatory responses associated with tumor growth .

Case Study 2: Chiral Catalysis

A research project focused on the synthesis of chiral compounds using (R)-3-Methylpyrrolidine-3-carboxylic acid as a catalyst demonstrated improved reaction selectivity compared to traditional catalysts like L-Proline. The study highlighted the advantages of using this compound in asymmetric synthesis, showcasing its potential for developing new pharmaceuticals .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Backbone Heterocycle

  • Pyrrolidine vs. Pyridine :
    • 3-Methylpyrrolidine-2-carboxylic acid hydrochloride features a saturated five-membered ring, enhancing conformational flexibility compared to the aromatic pyridine ring in 3-methylpicolinic acid hydrochloride. This difference impacts solubility (pyrrolidine derivatives are generally more polar) and reactivity in nucleophilic substitutions .

Functional Groups

  • Carboxylic Acid vs. Hydroxyl/Alkyl Groups :
    • The carboxylic acid group in 3-methylpyrrolidine-2-carboxylic acid enables salt formation (e.g., hydrochloride) and hydrogen bonding, critical for binding to biological targets. In contrast, 2-methylpyrrolidine lacks this group, limiting its utility in charged interactions .

Stereochemistry

  • Chiral Centers :
    • The (2S,3S)-stereoisomer of 3-methylpyrrolidine-2-carboxylic acid hydrochloride is explicitly marketed for asymmetric synthesis, whereas analogues like 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride may exhibit different stereochemical effects on target binding .

Research and Market Considerations

  • Cost and Availability :
    • 3-Methylpyrrolidine-2-carboxylic acid hydrochloride is significantly costlier (€2,614/g) than simpler derivatives like 2-methylpyrrolidine (¥27,300/500g ≈ €170/g), reflecting its niche research applications .
  • Stability :
    • Acid stability varies among hydrochlorides; for example, nicardipine hydrochloride (a dihydropyridine) requires specific storage conditions to prevent degradation, whereas pyrrolidine derivatives like 3-methylpyrrolidine-2-carboxylic acid hydrochloride are more stable under standard laboratory conditions .

Biological Activity

3-Methylpyrrolidine-2-carboxylic acid hydrochloride, also known as 2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride, is a chiral compound with significant biological activities. Its unique structure allows it to interact selectively with various biological targets, which is essential in pharmacology and drug development.

The compound has a molecular formula of C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability in various solvents, making it suitable for laboratory and industrial applications.

Biological Activities

Research indicates that 3-Methylpyrrolidine-2-carboxylic acid hydrochloride exhibits notable biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to specific receptor binding. This suggests its applications in pharmacology, especially in the development of therapeutics that require high specificity.
  • Anticancer Properties : In vitro studies have shown that derivatives of pyrrolidine compounds can exhibit anticancer activity. Certain modifications to the pyrrolidine ring can enhance selectivity for cancer cell lines such as MCF-7 and HeLa cells .
  • Receptor Modulation : The compound's chiral nature allows it to interact selectively with various receptors, which is crucial for developing therapeutics targeting specific pathways. For instance, certain derivatives have shown potential as modulators of RORγt, a receptor involved in immune response regulation .

Case Studies

  • In Vitro Characterization : A study focused on the synthesis and characterization of 3-Methylpyrrolidine-2-carboxylic acid hydrochloride derivatives demonstrated their binding affinity towards specific targets. The compounds were evaluated using TR-FRET and FP competitive assays, confirming their potential as inverse agonists of RORγt with varying potencies .
  • Anticancer Activity : Another research highlighted the efficacy of hydroxyl-functionalized pyrrolidine derivatives against MCF-7 cells, showing promising results with IC50 values indicating significant cytotoxic effects. This suggests that structural modifications can lead to enhanced biological activity against cancer cells .

Comparative Analysis

The following table summarizes the biological activities and properties of selected pyrrolidine derivatives compared to 3-Methylpyrrolidine-2-carboxylic acid hydrochloride:

Compound NameBiological ActivityNotable Properties
3-Methylpyrrolidine-2-carboxylic acid hydrochlorideEnzyme inhibitor, anticancerChiral, selective receptor binding
(R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloridePotentially different receptor interactionsVariability due to stereochemistry
(S)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochlorideDifferent pharmacological profileAltered substitution pattern

The mechanism by which 3-Methylpyrrolidine-2-carboxylic acid hydrochloride exerts its biological effects involves interaction with specific enzymes and receptors. The chiral configuration plays a critical role in determining the binding affinity and specificity towards these targets. For example, the orientation of substituents on the pyrrolidine ring can influence how well the compound fits into the active site of enzymes or receptors, affecting its inhibitory or modulatory effects .

Preparation Methods

Chemical Synthesis Methods

Asymmetric Synthesis via Chiral Precursors

Asymmetric synthesis is essential to obtain enantiomerically pure 3-methylpyrrolidine-2-carboxylic acid hydrochloride, particularly the (S)-enantiomer, which is biologically relevant.

  • Chiral Precursors: Starting from optically active intermediates such as (R)- or (S)-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride.
  • Key Steps:
    • Nitroso intermediate formation via reaction with sodium nitrite under inert atmosphere.
    • Reduction of the nitroso intermediate with zinc powder in acetic acid/methanol at low temperature.
    • Purification through silica gel column chromatography using dichloromethane/methanol gradients.
    • Final salt formation with 4N HCl/dioxane to yield the hydrochloride salt.

This method achieves approximately 70% yield with high enantiomeric purity (>99% ee), confirmed by LCMS and chiral HPLC.

Biocatalytic and Enzymatic Approaches

Industrial-scale preparation often employs biocatalysts such as transaminases or dehydrogenases to achieve high enantioselectivity and yield. These enzymes catalyze stereoselective transformations under mild conditions, reducing the need for harsh reagents and improving environmental sustainability.

  • Advantages:
    • High stereoselectivity
    • Mild reaction conditions
    • Reduced by-products and purification steps

Though specific enzymatic protocols for 3-methylpyrrolidine-2-carboxylic acid hydrochloride are less detailed in literature, analogous methods for related pyrrolidine derivatives are well established.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Formation of pyrrolidine ring Cyclization of appropriate precursors Typically room temp to reflux Variable Dependent on precursor and method
Methyl group introduction Alkylation with methylating agents Controlled, often low temp High Requires careful control to avoid overalkylation
Carboxylation Reaction with CO2 or oxidation agents Variable Moderate Often involves protecting groups
Nitroso intermediate formation Sodium nitrite in dichloromethane, N2 atmosphere 0°C to room temp High Ensures chiral integrity
Reduction of nitroso intermediate Zinc powder in acetic acid/methanol 0°C ~70 Followed by filtration and solvent removal
Purification Silica gel chromatography (DCM/MeOH gradient) Room temp - Achieves >99% enantiomeric excess
Hydrochloride salt formation 4N HCl in dioxane Room temp Quantitative Final isolation step

Analytical Characterization

To confirm purity and structure, the following methods are employed:

  • LCMS: Molecular ion peaks (e.g., m/z ~159 [M+H]+) confirm molecular weight.
  • HPLC: Using C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile; retention times help assess purity.
  • Chiral HPLC: Chiral stationary phases (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99%).
  • NMR and IR Spectroscopy: Structural elucidation and functional group confirmation.
  • Elemental Analysis: Confirms hydrochloride salt formation.

Research Findings and Optimization

Recent studies focus on:

  • Optimizing reaction temperatures and reagent addition rates to improve yield and reduce side products.
  • Employing dynamic kinetic resolution and chiral resolving agents to minimize enantiomeric impurities.
  • Using enzymatic catalysis for greener, more sustainable synthesis with high stereoselectivity.
  • Enhancing purification protocols to achieve pharmaceutical-grade purity.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Disadvantages Typical Yield (%)
Chemical Synthesis (Stepwise) Multi-step chemical reactions starting from pyrrolidine derivatives Well-established, scalable Requires multiple steps, potential racemization Moderate to High
Asymmetric Synthesis Use of chiral precursors and selective reduction High enantiomeric purity Requires chiral starting materials ~70
Biocatalytic Synthesis Enzymatic transformations using transaminases or dehydrogenases High stereoselectivity, mild conditions Limited detailed protocols available High

Q & A

Q. What are the established synthetic routes for 3-methylpyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

The synthesis of pyrrolidine derivatives often involves cyclization of amino acids or reductive amination. For 3-methylpyrrolidine-2-carboxylic acid hydrochloride, a plausible route includes the Strecker synthesis or enantioselective hydrogenation of precursor imines to ensure chiral integrity. Reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) critically impact stereochemical outcomes. For example, polar aprotic solvents like DMF may enhance reaction rates but risk racemization if pH is not tightly controlled . Evidence from structurally analogous compounds suggests that HCl is used both as a catalyst and to stabilize the final product as a hydrochloride salt .

Q. How can HPLC methods be optimized to assess the purity of 3-methylpyrrolidine-2-carboxylic acid hydrochloride in research samples?

Reverse-phase HPLC with a C18 column and UV detection (207–220 nm) is widely used for pyrrolidine derivatives. A mobile phase of potassium phosphate buffer (pH 2.5–3.0) and methanol (70:30 v/v) achieves baseline separation of impurities. Method validation should include linearity (1–50 µg/mL), precision (RSD <2%), and recovery studies (98–102%). Spiking experiments with structurally related impurities (e.g., 4-methyl or stereoisomeric analogs) are essential to confirm specificity .

Q. What structural features of 3-methylpyrrolidine-2-carboxylic acid hydrochloride contribute to its potential bioactivity?

The pyrrolidine ring provides rigidity and hydrogen-bonding capacity, while the carboxylic acid group enhances solubility and metal-binding properties. The 3-methyl substituent may sterically hinder interactions with certain enzymes (e.g., proline-specific peptidases) while promoting hydrophobic binding in receptor pockets. Comparative studies with analogs like (R)-3-aminopyrrolidine-2-carboxylic acid hydrochloride highlight the importance of stereochemistry: the (S)-configuration at C2 is critical for mimicking natural amino acids in enzyme inhibition assays .

Advanced Research Questions

Q. How do structural analogs of 3-methylpyrrolidine-2-carboxylic acid hydrochloride differ in receptor-binding affinity, and what computational tools validate these differences?

Molecular docking studies (e.g., AutoDock Vina) reveal that substituting the 3-methyl group with bulkier aryl groups (e.g., phenylpropyl) increases affinity for GABAA receptors but reduces solubility. For example, (R)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride shows higher logP values (2.8 vs. 1.2) and lower IC50 in receptor-binding assays compared to the 3-methyl derivative . MD simulations (AMBER force field) further predict that methyl groups at C3 stabilize ligand-receptor complexes through van der Waals interactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrrolidine-based compounds?

Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, cell lines) or impurity profiles. For instance, residual solvents (e.g., DMSO) in samples can artificially enhance membrane permeability. Researchers should:

  • Perform orthogonal assays (e.g., SPR, ITC) to confirm binding thermodynamics.
  • Characterize batches via <sup>13</sup>C-NMR to quantify stereoisomeric impurities (>98% enantiomeric excess required for reproducibility) .
  • Use standardized positive controls (e.g., L-proline for transporter inhibition studies) .

Q. How does the stability of 3-methylpyrrolidine-2-carboxylic acid hydrochloride vary under accelerated degradation conditions, and what degradation products form?

Forced degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials at 2–8°C. Major degradation pathways include:

  • Oxidation : Formation of N-oxide derivatives (detected via LC-MS).
  • Hydrolysis : Cleavage of the pyrrolidine ring at pH >8, yielding 3-methylglutamic acid.
  • Photolysis : Radical-mediated decarboxylation under UV light (λ = 254 nm) .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) with heptane:isopropanol (80:20) to resolve enantiomers .
  • Stability Testing : Employ QbD principles to identify critical quality attributes (CQAs) under ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
3-Methylpyrrolidine-2-carboxylic acid hydrochloride

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